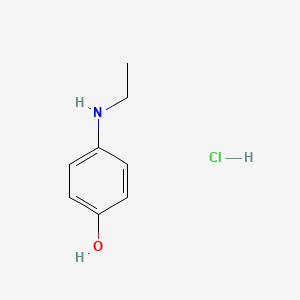

4-(Ethylamino)phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Ethylamino)phenol hydrochloride is an organic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is typically available as a powder and is known for its stability at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)phenol hydrochloride involves the ethylation of 4-aminophenol. The reaction typically proceeds under acidic conditions to facilitate the formation of the hydrochloride salt. A common synthetic route involves the reaction of 4-aminophenol with ethylamine in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethylamino)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Ethylamino)phenol hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure allows for various modifications that can lead to the development of new drugs. Some notable applications include:

- Antimicrobial Agents : The compound has been explored for its potential antimicrobial properties. Research indicates that derivatives of phenolic compounds can exhibit significant antibacterial and antifungal activities. For example, studies on related compounds have shown promising results against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Drug Development : The compound's reactivity makes it suitable for the synthesis of novel drug candidates. Its derivatives can be designed to target specific biological pathways, potentially leading to new treatments for various diseases.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for producing more complex molecules. Its applications include:

- Synthesis of Antioxidants : It is used in the production of antioxidants that are vital in rubber and polymer industries. These antioxidants help in prolonging the life of materials by preventing oxidative degradation .

- Dye Manufacturing : The compound acts as an intermediate in dye synthesis, contributing to the production of various colorants used in textiles and other materials.

Industrial Applications

The compound's properties facilitate its use in several industrial processes:

- Corrosion Inhibitors : this compound can be formulated into products that protect metals from corrosion, thereby extending the lifespan of industrial equipment .

- Cleaning Agents : Due to its solubility and chemical reactivity, it is incorporated into formulations for cleaning agents, enhancing their effectiveness against various stains and contaminants .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various phenolic compounds, including derivatives related to this compound. The results demonstrated that certain modifications led to enhanced activity against both bacterial and fungal strains, highlighting the compound's potential for developing new antimicrobial agents .

Case Study 2: Synthesis Pathways

Research focused on optimizing synthetic pathways for producing this compound derivatives revealed efficient methods that utilize low-cost catalysts and waste materials. This approach not only reduces production costs but also aligns with sustainable practices in chemical manufacturing .

Mecanismo De Acción

The mechanism of action of 4-(Ethylamino)phenol hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic aromatic substitution reactions, where it activates the aromatic ring towards electrophiles . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenol: The parent compound, which lacks the ethyl group.

4-(Methylamino)phenol: Similar structure but with a methyl group instead of an ethyl group.

4-(Dimethylamino)phenol: Contains two methyl groups on the amino group.

Uniqueness

4-(Ethylamino)phenol hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

4-(Ethylamino)phenol hydrochloride, with the molecular formula C₈H₁₂ClNO, is an organic compound characterized by an ethylamino group attached to a phenolic structure. This compound typically appears as a white to off-white crystalline powder and is soluble in water and alcohols. It has garnered attention for its potential applications in organic synthesis and medicinal chemistry, although comprehensive studies on its biological activity remain limited.

The unique structure of this compound influences its chemical reactivity and solubility. The presence of the ethyl group enhances its solubility in various solvents, making it a valuable intermediate in synthetic chemistry.

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with biological molecules, including enzymes and receptors. While specific studies detailing its mechanism of action are sparse, preliminary findings suggest that this compound may exhibit:

- Antioxidant Properties : Phenolic compounds are generally known for their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.

- Enzymatic Interaction : There is evidence suggesting that this compound may influence enzymatic activities, although the specifics of these interactions require further investigation.

- Potential Therapeutic Applications : Its structural similarities to other biologically active phenolic compounds indicate a potential for therapeutic use, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenol | C₆H₇NO | Precursor for paracetamol; widely used in photography. |

| 3-(Ethylamino)phenol | C₈H₁₁NO | Similar reactivity but different positional isomerism. |

| 4-(Dimethylamino)phenol | C₉H₁₃N | Exhibits different biological activity due to dimethyl substitution. |

| 2-Aminophenol | C₆H₇NO | Known for its use in dye production; different amino group position. |

This compound's unique ethyl substitution on the amino group distinguishes it from these compounds, influencing both its solubility and reactivity profile.

Propiedades

IUPAC Name |

4-(ethylamino)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTZOEWGIRTZGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.